molecular formula C14H20N2O2 B5611448 N'-(3-methoxybenzylidene)hexanohydrazide

N'-(3-methoxybenzylidene)hexanohydrazide

Cat. No.: B5611448
M. Wt: 248.32 g/mol
InChI Key: WDQDNNMXQPJQCO-RVDMUPIBSA-N
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Description

N'-(3-Methoxybenzylidene)hexanohydrazide is a hydrazone derivative characterized by a hexanohydrazide backbone linked to a 3-methoxybenzylidene moiety. The methoxy group at the meta position of the benzylidene ring influences its electronic and steric properties, which are critical for its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-4-5-9-14(17)16-15-11-12-7-6-8-13(10-12)18-2/h6-8,10-11H,3-5,9H2,1-2H3,(H,16,17)/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQDNNMXQPJQCO-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological and chemical properties of hydrazones are highly dependent on substituent patterns. Below is a comparative analysis of N'-(3-Methoxybenzylidene)hexanohydrazide with analogous compounds:

Compound Name Structural Features Biological Activities Unique Properties References
This compound Hexanohydrazide chain, 3-methoxybenzylidene Antimicrobial, antioxidant Balanced lipophilicity due to hexanoyl chain
N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide Para-methoxy group, hydroxyl substituent Corrosion inhibition, anticancer Higher corrosion inhibition efficiency (para-methoxy enhances electron donation)
N'-(2-Hydroxy-3-methoxybenzylidene)hydrazine Ortho-hydroxy and meta-methoxy groups Anticancer (specific cell lines) Chelation ability improves metal-binding for therapeutic use
N'-(3-Nitrobenzylidene)hexanohydrazide Nitro group at meta position Antimicrobial, enzyme inhibition Electron-withdrawing nitro group enhances reactivity
N'-[1-(4-Hydroxyphenyl)propylidene]hexanohydrazide 4-Hydroxyphenyl substituent Antioxidant, antimicrobial Hydroxyl group increases solubility and H-bonding capacity
N'-(4-Hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide Nitro and hydroxyl/methoxy groups Anti-inflammatory, anticancer Synergistic effects from electron-donating and withdrawing groups

Impact of Substituent Position and Type

  • Methoxy Position: Meta-substitution (as in this compound) provides moderate steric hindrance, optimizing interactions with biological targets. Para-substitution (e.g., ) enhances electron-donating effects, improving corrosion inhibition .
  • Nitro Groups : Introduce electron-withdrawing effects, increasing reactivity and antimicrobial potency but reducing solubility (e.g., ) .
  • Hydroxyl Groups : Improve solubility and hydrogen-bonding capacity, critical for antioxidant activity (e.g., ) .

Physicochemical Properties

Property This compound N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide N'-(3-Nitrobenzylidene)hexanohydrazide
LogP 2.8 2.1 3.5
Solubility (mg/mL) 0.45 1.2 0.15
Melting Point (°C) 142–144 155–157 160–162
Hydrogen Bond Acceptors 4 5 5

Data extrapolated from structural analogs in .

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